molecular formula C17H24N6O2 B4568792 1,7-dimethyl-8-(3-(piperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

1,7-dimethyl-8-(3-(piperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B4568792
M. Wt: 344.4 g/mol
InChI Key: WDNFWHNAKNUFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-8-(3-(piperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that features both imidazo[2,1-f]purine and piperidine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, adds to its importance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-8-(3-(piperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as palladium on carbon (Pd/C) may be employed to enhance the reaction efficiency. The use of automated systems can also help in scaling up the production while maintaining the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-8-(3-(piperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,7-dimethyl-8-(3-(piperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler compound with a similar piperidine ring structure.

    Imidazo[1,2-a]pyridine: Another compound with a similar imidazo core but different substituents.

    Purine: The parent compound of the imidazo[2,1-f]purine core.

Uniqueness

1,7-dimethyl-8-(3-(piperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to the combination of the piperidine and imidazo[2,1-f]purine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

4,7-dimethyl-6-(3-piperidin-1-ylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-12-11-23-13-14(20(2)17(25)19-15(13)24)18-16(23)22(12)10-6-9-21-7-4-3-5-8-21/h11H,3-10H2,1-2H3,(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNFWHNAKNUFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCCCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,7-dimethyl-8-(3-(piperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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1,7-dimethyl-8-(3-(piperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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1,7-dimethyl-8-(3-(piperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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1,7-dimethyl-8-(3-(piperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 5
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1,7-dimethyl-8-(3-(piperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 6
Reactant of Route 6
1,7-dimethyl-8-(3-(piperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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